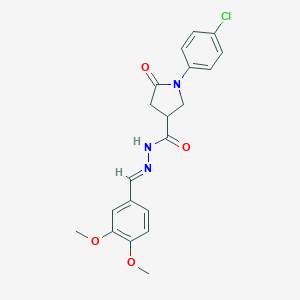![molecular formula C15H15BrN4O B400756 N'-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-60-2](/img/structure/B400756.png)
N'-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazine group
Méthodes De Préparation
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic properties.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer and microbial infections.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the hydrazone moiety can interact with biological molecules through hydrogen bonding and van der Waals interactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to N’-[(E)-(4-bromophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
These compounds share the Schiff base hydrazone structure but differ in their substituents, which can significantly influence their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, stability, and interaction with biological targets, making each compound unique in its applications and effects .
Propriétés
Numéro CAS |
1477482-60-2 |
|---|---|
Formule moléculaire |
C15H15BrN4O |
Poids moléculaire |
347.21g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+ |
Clé InChI |
SLFDXBVSQBPXOA-RQZCQDPDSA-N |
SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br |
SMILES isomérique |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


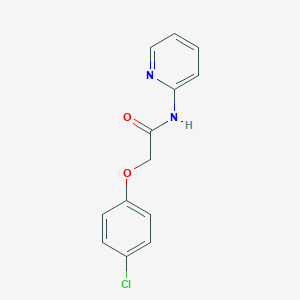
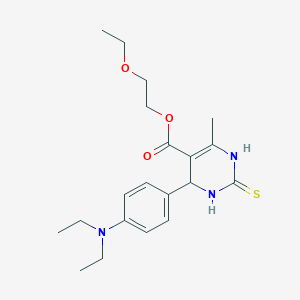

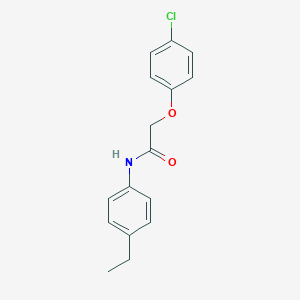
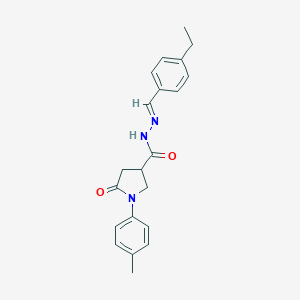
![O-{4-[(4-methoxyanilino)carbonyl]phenyl} 4-methoxyphenyl(methyl)thiocarbamate](/img/structure/B400691.png)
![Methyl 4-[[6-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamoyl]benzoate](/img/structure/B400693.png)
![4-{4-[Bis(2-chloroethyl)amino]benzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B400697.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400682.png)
![5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B400683.png)
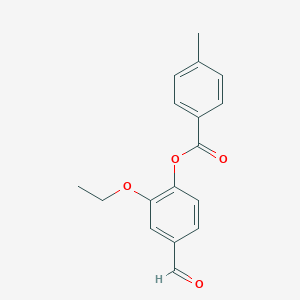
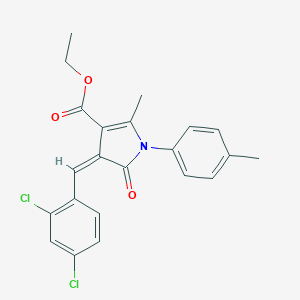
![5-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-chlorophenyl)-5-oxopentanamide](/img/structure/B400688.png)
